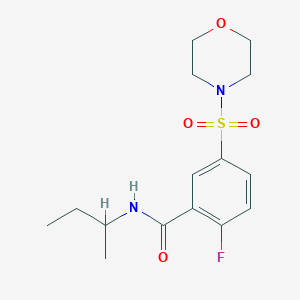![molecular formula C12H11ClN2O2 B6111540 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6111540.png)
2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone, also known as clopidol, is a pyrimidine-based compound that has been extensively studied for its potential application in the field of animal husbandry. Clopidol is a synthetic compound that is widely used as a feed additive in poultry farming to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.
作用机制
Clopidol acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone prevents the replication of the Eimeria parasite, which requires pyrimidine nucleotides for its growth and development.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects in poultry. It has been shown to improve feed conversion efficiency, increase weight gain, and reduce mortality rates in birds infected with coccidiosis. Clopidol has also been shown to have antioxidant and immunomodulatory effects, which may contribute to its beneficial effects in poultry.
实验室实验的优点和局限性
Clopidol has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and has a well-established mechanism of action. However, there are also some limitations to its use. Clopidol is toxic to humans and can cause skin irritation and other adverse effects, so proper safety precautions must be taken. In addition, there is a risk of developing resistance to 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone in the Eimeria parasite, which may limit its long-term effectiveness.
未来方向
There are a number of future directions for research on 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone. One area of interest is the development of new analogues with improved efficacy and safety profiles. Another area of interest is the investigation of the immunomodulatory effects of 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone, and its potential use in the treatment of other infectious diseases in poultry. Finally, there is a need for further research on the mechanisms of resistance to 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone in the Eimeria parasite, and the development of strategies to overcome this resistance.
合成方法
Clopidol can be synthesized through a multistep process involving the reaction of 2-chloroaniline with acetaldehyde to form 2-chloro-N-(2-formylphenyl)acetamide. The resulting compound is then reacted with urea to form 2-chloro-N-(2-formylphenyl)acetamide-4(3H)-one, which is subsequently treated with sodium methoxide to form 2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone.
科学研究应用
Clopidol has been extensively studied for its potential application in the field of animal husbandry. It is commonly used as a feed additive in poultry farming to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Clopidol has been shown to be effective in reducing the incidence of coccidiosis in poultry, improving feed conversion efficiency, and promoting growth.
属性
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-12(16)15-11(14-8)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZDDQNJLBENFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6111457.png)

![methyl 4-{[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6111473.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B6111497.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6111504.png)
![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6111512.png)
![ethyl 4-{2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6111519.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6111528.png)
![(1S,9S)-11-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6111542.png)
![5-[1-(3,3-dimethylbutyl)-2-pyrrolidinyl]-N-[2-(2-pyrazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6111543.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)nicotinamide](/img/structure/B6111550.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6111558.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6111566.png)